1-Benzhydryl-4-m-tolylpiperidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H27NO |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-benzhydryl-4-(3-methylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C25H27NO/c1-20-9-8-14-23(19-20)25(27)15-17-26(18-16-25)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24,27H,15-18H2,1H3 |
InChI Key |
IFEJQGWUIGIJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Pharmacological Activities and Molecular Mechanisms of 1 Benzhydryl 4 M Tolylpiperidin 4 Ol and Congeners
Investigation of Receptor Binding and Functional Assays
The interaction of piperidine-based compounds with various receptors is a key area of pharmacological research. These interactions can lead to a range of physiological effects, depending on the receptor subtype and the nature of the interaction (agonism or antagonism).
The cholinergic system, with its muscarinic and nicotinic receptors, is a significant target for piperidine (B6355638) derivatives. Muscarinic receptors, in particular, have been a focus of such research.
Benzilic acid esters that feature a basic N-methyl-4-piperidyl moiety have been identified as potential agents for treating conditions like urinary incontinence and Parkinson's disease. nih.gov The affinity and selectivity of these compounds for muscarinic receptor subtypes (M1, M2, M3) are influenced by their stereochemistry and the nature of their aromatic substituents. nih.gov For instance, studies on enantiomeric N-methyl-4-piperidyl benzilates have shown that the (S)-configuration and the presence of hydrophilic aromatic groups can enhance muscarinic affinity. nih.gov
Muscarinic receptor antagonists are utilized for treating an overactive bladder and chronic obstructive pulmonary disease (COPD). nih.gov Compounds such as tolterodine, a non-selective muscarinic antagonist, are metabolized in the liver to an active form, the 5-hydroxymethyl metabolite (5-HMT), which shows a degree of selectivity for bladder receptors over those in the submaxillary gland. nih.gov Other antagonists used as bronchodilators for COPD include ipratropium (B1672105) and tiotropium. nih.gov
Furthermore, the concept of "dualsteric" or "bitopic" ligands has emerged, which bind to both the primary (orthosteric) and a secondary (allosteric) site on a receptor. mdpi.com This can lead to enhanced selectivity and functional activity. For example, iper-8-naph, a partial agonist at the M2 receptor, binds with its iperoxo (B8088848) part to the orthosteric pocket and its naphthalimide moiety to the allosteric site. mdpi.com
G-protein coupled receptors (GPCRs) represent a large family of transmembrane receptors that are the targets for a majority of clinically used drugs. nih.gov GPCRs, including muscarinic, opioid, and CGRP receptors, activate intracellular signaling pathways through heterotrimeric G proteins, which consist of α, β, and γ subunits. nih.gov
The binding of a ligand to a GPCR induces a conformational change, leading to the exchange of GDP for GTP on the Gα subunit and its dissociation from the βγ dimer. These subunits then modulate the activity of downstream effector proteins. For example, M3 muscarinic receptors couple to Gαq proteins to stimulate phospholipase C, increasing intracellular calcium. nih.gov In contrast, opioid receptors often couple to Gαi, which inhibits adenylyl cyclase and modulates ion channels. painphysicianjournal.com
Recent research has explored selective inhibitors of specific G protein classes. The cyclodepsipeptide FR900359 (FR) is a selective inhibitor of the Gq class of G proteins, blocking the exchange of GDP for GTP. rsc.org Structural studies using NMR spectroscopy have shown that FR binds deep within the lipid bilayer to access its binding site on the Gαq subunit, causing a rigidification of the protein and allosterically suppressing its activation. rsc.org
While the sigma-1 receptor was initially thought to be an opioid subtype, it is now known to be a distinct protein with no structural homology to opioid receptors. nih.gov True opioid receptors are classified into mu (μ), kappa (κ), and delta (δ) subtypes, all of which are GPCRs. painphysicianjournal.com The delta-opioid receptor, in particular, has been a target for the development of novel analgesic and therapeutic agents. painphysicianjournal.comdtic.mil
Research has focused on synthesizing specific ligands for the delta-opioid receptor. A series of piperazinyl benzamidines were developed and found to bind to the rat delta-opioid receptor. nih.gov Structure-activity relationship studies revealed that compounds with an N,N-diethylcarboxamido group and an N-benzyl piperazine (B1678402) moiety were particularly active. nih.govresearchgate.net The most potent compound in this series, N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide, exhibited a high affinity (Ki of 1.22 nM) for the rat delta-opioid receptor and over 1000-fold selectivity compared to the mu-opioid subtype. nih.govresearchgate.net
| Compound | Key Structural Features | Binding Affinity (Ki) | Selectivity (vs. mu-opioid) | Reference |
|---|---|---|---|---|
| N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide | N,N-diethylcarboxamido group, N-benzyl piperazine | 1.22 nM | ~1000x | nih.gov, researchgate.net |
The calcitonin gene-related peptide (CGRP) is a neuropeptide deeply involved in the pathophysiology of migraine. nih.govdrugs.com Blocking the CGRP receptor has become a primary strategy for developing acute and preventive migraine treatments. drugs.comfrontiersin.org This has led to the development of two classes of CGRP inhibitors: monoclonal antibodies and small-molecule receptor antagonists known as "gepants". drugs.com
In the search for potent CGRP receptor antagonists, various piperidine-containing structures have been explored. One area of research involved optimizing 4-substituted piperidines attached to a benzodiazepine (B76468) core. nih.govresearchgate.net This led to the identification of piperidinyl-azabenzimidazolone and phenylimidazolinone structures that act as potent CGRP receptor antagonists. nih.govresearchgate.net
Further efforts to develop antagonists with improved pharmacokinetic properties resulted in the synthesis of structurally simpler piperidine and piperazine analogs. nih.gov Several of these lower molecular weight compounds were found to retain nanomolar binding affinity for the CGRP receptor in vitro. nih.gov These studies demonstrate that the piperidine scaffold is a viable component in the design of effective CGRP receptor antagonists. nih.govnih.gov
Evaluation of Biological Activities in Relevant In Vitro Systems
Beyond receptor binding, piperidine derivatives have been assessed for a range of other biological activities, including their potential to combat microbial pathogens.
The piperidine ring is a common structural motif in molecules exhibiting a wide array of biological activities, including antimicrobial effects. biomedpharmajournal.orgbiointerfaceresearch.com Numerous studies have synthesized and evaluated novel piperidine derivatives for their efficacy against various bacterial and fungal strains.
One study synthesized a series of piperidin-4-one derivatives and tested them against bacterial and fungal pathogens. biomedpharmajournal.org Several of the synthesized compounds showed good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Another study involving six novel piperidine derivatives found that one compound, in particular, exhibited the strongest inhibitory activity against seven different bacterial species. academicjournals.org However, these same compounds showed varied and generally weaker activity against fungal species. academicjournals.org
The antimicrobial activity of piperidine derivatives can be significantly influenced by the specific chemical groups attached to the piperidine core. For example, the addition of a thiosemicarbazone moiety to a piperidin-4-one structure was found to enhance antifungal activity. biomedpharmajournal.org In another investigation, new piperidine derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria using the disc diffusion method, showing activity against both. biointerfaceresearch.com Conversely, a study on certain halogenated benzene (B151609) derivatives substituted with piperidine and pyrrolidine (B122466) found that several of the compounds were inactive against the tested microbial strains. nih.gov
| Derivative Class | Test Organisms | Key Findings | Reference |
|---|---|---|---|
| Piperidin-4-one derivatives | Bacteria and Fungi | Good antibacterial activity compared to ampicillin. Antifungal activity enhanced by thiosemicarbazone moiety. | biomedpharmajournal.org |
| Novel piperidine derivatives (unspecified) | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. | biointerfaceresearch.com |
| Novel piperidine derivatives (unspecified) | 7 bacterial species, various fungi | One compound showed strong, broad-spectrum antibacterial activity. Weaker, variable antifungal activity. | academicjournals.org |
| Piperidine-substituted halogenobenzenes | S. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans | Some compounds showed inhibitory activity, while others were inactive in the tested range. | nih.gov |
| 1-(4-chlorophenyl) piperidine-2,6-diones | E. coli, B. subtilis, S. aureus, C. albicans, A. niger | Some compounds showed good activity against E. coli and B. subtilis. All failed to show antifungal activity. | derpharmachemica.com |
Potential Anti-Parkinsonian Activity of Related Piperidine Derivatives
The piperidine nucleus is a key structural motif in many compounds with neuroprotective and therapeutic potential for neurodegenerative disorders like Parkinson's disease. unsrat.ac.id Research has explored various mechanisms through which piperidine derivatives may exert anti-Parkinsonian effects.
One area of investigation involves the inhibition of enzymes that play a role in the pathophysiology of Parkinson's disease. For instance, certain substituted piperidine derivatives have been identified as inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), enzymes responsible for the degradation of dopamine (B1211576). unsrat.ac.id By inhibiting these enzymes, these compounds can increase the levels of dopamine in the brain, which is a key therapeutic strategy in managing Parkinson's disease. Molecular docking studies have suggested that some piperidine derivatives can bind with high affinity to both MAO-A and MAO-B. unsrat.ac.id
Another potential mechanism is the modulation of phosphodiesterase-8 (PDE8). A series of piperidine derivatives have been synthesized that inhibit PDE8, an enzyme overexpressed in neurodegenerative diseases. nih.gov This inhibition presents a therapeutic avenue for conditions like Parkinson's disease. nih.gov
Furthermore, some piperidine derivatives exhibit neuroprotective properties through anti-inflammatory, antioxidant, and anti-apoptotic pathways. nih.gov For example, piperine, a naturally occurring piperidine alkaloid, has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.govyoutube.com Piperine was found to reduce oxidative stress, inhibit the activation of microglia (the brain's immune cells), and suppress the production of pro-inflammatory cytokines like IL-1β. nih.gov It also showed anti-apoptotic activity by modulating the balance of Bcl-2 and Bax proteins. nih.govyoutube.com
Additionally, novel piperazine and piperidine derivatives are being investigated for their ability to inhibit the oligomerization of the voltage-dependent anion channel (VDAC) and subsequent apoptosis and mitochondrial dysfunction, processes implicated in Parkinson's disease. mdpi.com
The following table summarizes the anti-Parkinsonian activities of some representative piperidine derivatives:
| Compound/Derivative Class | Proposed Mechanism of Action | Key Findings |
| Substituted Piperidine Derivative | Inhibition of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) | High binding affinity to MAO-A and MAO-B in silico, suggesting potential to increase dopamine levels. unsrat.ac.id |
| Piperidine Derivatives | Inhibition of Phosphodiesterase-8 (PDE8) | Capable of inhibiting PDE8, which is overexpressed in neurodegenerative diseases. nih.gov |
| Piperine | Antioxidant, Anti-inflammatory, Anti-apoptotic | Protected dopaminergic neurons, reduced oxidative stress, and suppressed neuroinflammation in a mouse model of Parkinson's disease. nih.govyoutube.com |
| Piperazine and Piperidine Derivatives | Inhibition of VDAC oligomerization, apoptosis, and mitochondrial dysfunction | Investigated for their potential to treat diseases associated with these processes, including Parkinson's. mdpi.com |
Enzyme Inhibition Profiles (e.g., Gamma-Secretase Inhibition by Substituted Piperidines)
Substituted piperidines have emerged as a significant class of molecules capable of modulating the activity of various enzymes, including gamma-secretase, a key target in Alzheimer's disease research. Gamma-secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, which is a major component of amyloid plaques in Alzheimer's disease. nih.gov
Several studies have focused on developing piperidine-based compounds as either inhibitors or modulators of gamma-secretase. Gamma-secretase inhibitors (GSIs) aim to block the production of all Aβ peptides, while gamma-secretase modulators (GSMs) are designed to selectively reduce the production of the toxic Aβ42 species in favor of shorter, less amyloidogenic Aβ peptides. preprints.orgnih.gov
Research has identified various piperidine scaffolds with potent gamma-secretase inhibitory activity. For instance, 2,6-disubstituted N-arylsulfonyl piperidines have been developed with inhibitory concentrations (IC50) in the single-digit nanomolar range. nih.gov The specific stereochemistry of the substituents on the piperidine ring was found to be crucial for their activity. nih.gov Another class of compounds, piperidine acetic acid derivatives, have been identified as gamma-secretase modulators. mdpi.com One such compound was found to inhibit the production of Aβ42 with an IC50 of 610 nM. mdpi.com
The table below presents the gamma-secretase inhibitory activity of some representative piperidine derivatives:
| Compound/Derivative Class | Target | IC50 Value |
| 2,6-Disubstituted N-arylsulfonyl piperidines | Gamma-Secretase | Single-digit nM range nih.gov |
| Piperidine Acetic Acid Derivative | Gamma-Secretase (Aβ42 production) | 610 nM mdpi.com |
| Spiro[benzoxazepine-piperidine] derivatives | Aβ-peptide production (likely via γ-secretase) | Active, but specific IC50 values not provided in the abstract. nih.gov |
It is important to note that while these findings are promising, the development of gamma-secretase inhibitors has been challenging due to mechanism-based side effects related to the inhibition of Notch signaling, another important substrate of gamma-secretase. mdpi.com
Cellular and Sub-Cellular Mechanism of Action Studies
Understanding the cellular and sub-cellular mechanisms of action of piperidine derivatives is crucial for their development as therapeutic agents. This includes studying their interaction with specific receptors and signaling pathways, as well as identifying and validating their molecular targets.
Receptor Occupancy and Signal Transduction Pathways
Piperidine derivatives have been shown to interact with a wide range of receptors in the central nervous system, including dopamine, serotonin (B10506), and histamine (B1213489) receptors. The affinity of these compounds for specific receptors is often determined through radioligand binding assays, which provide a quantitative measure of their binding potential, typically expressed as the inhibition constant (Ki).
Several piperidine-based compounds have been investigated for their affinity and selectivity for dopamine receptors, which are key targets in the treatment of Parkinson's disease and other neurological disorders. For example, the phenylpiperidine derivative (-)-OSU6162 has a reported Ki value of 447 nM for the dopamine D2 receptor, while another derivative, ACR16, has a Ki greater than 1 µM. nih.govnih.gov Despite their relatively low in vitro affinity, these compounds show significant in vivo occupancy of D2 receptors. nih.govnih.gov Other studies have focused on developing highly potent and selective ligands for the dopamine D4 receptor, with some piperidine derivatives exhibiting pKi values as high as 9.18. wikipedia.org
Piperidine derivatives also demonstrate significant activity at serotonin receptors. For instance, certain 4-(benzothiazol-2-yl)piperidine derivatives show high affinity for both the serotonin 1A receptor (5-HT1A) and the serotonin transporter (SERT). mdpi.com Additionally, triazine derivatives containing a piperidine moiety have been identified as potent antagonists of the 5-HT6 receptor, with Ki values as low as 13 nM. researchgate.net
The histamine H3 receptor is another target for piperidine-based compounds. Some piperidine derivatives have been shown to have high affinity for the human H3 receptor, with Ki values in the low nanomolar range. preprints.org Interestingly, some of these compounds also exhibit high affinity for the sigma-1 receptor, indicating a potential for dual-targeting activity. preprints.org
The following table summarizes the receptor binding affinities of selected piperidine derivatives:
| Compound/Derivative | Receptor Target | Binding Affinity (Ki) |
| (-)-OSU6162 | Dopamine D2 | 447 nM nih.govnih.gov |
| ACR16 | Dopamine D2 | > 1 µM nih.govnih.gov |
| 4-benzyl analog 8 | Dopamine D4 | pKi = 8.79 wikipedia.org |
| Compound 5 | Histamine H3 (hH3R) | 7.70 nM preprints.org |
| Compound 5 | Sigma-1 (σ1R) | 3.64 nM preprints.org |
| Compound 11 | Histamine H3 (hH3R) | 6.2 nM preprints.org |
| Compound 11 | Sigma-1 (σ1R) | 4.41 nM preprints.org |
| Triazine Derivative 3 | Serotonin 5-HT6 | 13 nM researchgate.net |
The interaction of these piperidine derivatives with their respective receptors initiates downstream signal transduction pathways that ultimately lead to their pharmacological effects. For example, the activation or inhibition of dopamine and serotonin receptors can modulate neurotransmission in brain circuits involved in motor control, mood, and cognition.
Target Identification and Validation (e.g., Penicillin-Binding Protein 2a for related compounds)
The identification and validation of specific molecular targets are essential for understanding the mechanism of action of any therapeutic agent. In the context of piperidine derivatives, while their interactions with various G-protein coupled receptors are well-documented, research into their effects on other types of targets is ongoing.
One such target of significant interest in the field of infectious diseases is Penicillin-Binding Protein 2a (PBP2a). nih.govnih.gov PBP2a is an enzyme found in methicillin-resistant Staphylococcus aureus (MRSA) that is crucial for the bacterium's resistance to β-lactam antibiotics. nih.govwikipedia.org This enzyme takes over the function of other penicillin-binding proteins that are inhibited by these antibiotics, allowing the bacteria to continue synthesizing their cell wall and survive. nih.gov
A comprehensive review of the literature on inhibitors of PBP2a reveals a wide range of chemical scaffolds that have been investigated, including β-lactams, pyrazole-benzimidazoles, oxadiazoles, and various other heterocyclic compounds. nih.gov These inhibitors can act either by directly binding to the active site of PBP2a or by binding to an allosteric site, which is located about 60 Å away from the active site and regulates the enzyme's conformation. nih.govnih.gov
However, a specific and direct interaction between piperidine-containing compounds and PBP2a is not a prominent theme in the currently available scientific literature. While reviews discuss various heterocyclic compounds that target PBP2a, the piperidine scaffold itself is not highlighted as a privileged structure for the inhibition of this particular bacterial enzyme. nih.gov The primary focus of PBP2a inhibitor research has been on β-lactam derivatives and other scaffolds that can effectively bind to either the active or allosteric site of the protein. nih.govnih.govnih.gov Therefore, while PBP2a is a validated and critical target for overcoming antibiotic resistance in MRSA, there is currently a lack of specific evidence to suggest that simple piperidine derivatives, such as 1-Benzhydryl-4-m-tolylpiperidin-4-ol, would be effective inhibitors of this enzyme.
Structure Activity Relationship Sar Elucidation for 1 Benzhydryl 4 M Tolylpiperidin 4 Ol Analogues
Systematic Variation of the 1-Benzhydryl Moiety
The 1-benzhydryl substituent, composed of two phenyl rings attached to a single carbon, is a significant contributor to the molecule's activity. Its size, conformation, and electronic properties are key determinants of ligand-receptor binding.
The introduction of substituents onto the phenyl rings of the benzhydryl group can dramatically alter the compound's biological activity. Studies on analogous series of compounds, such as 4-hydroxy-4-phenylpiperidines designed as nociceptin (B549756) receptor ligands, have demonstrated that substitutions on the N-1 benzhydryl moiety are a critical component of the structure-activity relationship. nih.gov For instance, the presence and position of electron-withdrawing or electron-donating groups can modify the electronic distribution and steric profile of the entire moiety.
In related series of 1-benzhydrylpiperazine (B193184) and 1-benzhydryl-sulfonyl-piperidine derivatives, the nature of the substitutions on the benzhydryl ring was also found to directly influence antimicrobial or other biological activities. This suggests that the pockets accommodating the benzhydryl group at the receptor site are sensitive to both electronic and steric changes. The general findings indicate that optimizing these substitutions is a key strategy for modulating potency and selectivity.
Table 1: Impact of Benzhydryl Ring Substitution on Activity of Related Piperidine (B6355638)/Piperazine (B1678402) Analogues
| Substituent on Benzhydryl Ring | General Impact on Activity | Rationale |
|---|---|---|
| Unsubstituted | Baseline activity | Provides essential bulk and hydrophobic interactions. |
| Chloro (e.g., bis(2-chlorophenyl)methyl) | Can enhance affinity | Alters electronic properties and may form specific interactions within the receptor pocket. nih.gov |
| Methoxy | Variable | Can increase polarity and potential for hydrogen bonding, but may also introduce steric hindrance. |
The methane (B114726) bridge of the benzhydryl group serves as a crucial pivot, allowing the two phenyl rings to adopt a specific three-dimensional conformation. This spatial arrangement is vital for fitting into the receptor's binding pocket. The flexibility and rotational freedom around this bridge atom enable the ligand to orient itself optimally for interaction.
Ligand-receptor interactions for such molecules are typically a combination of hydrophobic contacts, van der Waals forces, and potential cation-π or π-π stacking interactions involving the aromatic rings. The benzhydryl moiety provides a large, lipophilic surface area that can engage with hydrophobic sub-pockets within the receptor. The ability of the two phenyl rings to rotate allows them to adapt to the specific topology of the binding site, maximizing surface complementarity and binding energy.
Exploration of the 4-Aryl Substituent (m-Tolyl) Contributions
The nature and position of the substituent on the 4-aryl ring are fundamental to the compound's activity. The parent compound features a meta-tolyl group, and variations to this structure provide significant SAR insights.
The position of the methyl group on the 4-phenyl ring—ortho, meta, or para—has a profound effect on the molecule's activity. This is due to the different steric and electronic environments created by each isomer, which in turn affects how the ligand sits (B43327) in the binding pocket.
meta-Position (as in the parent compound): The meta position often provides a balance between steric influence and electronic modification without directly obstructing the key interactions of the phenyl ring or the 4-hydroxyl group. In many classes of 4-arylpiperidine analgesics, a meta-hydroxyl or meta-methyl group on the aryl ring is optimal for activity.
para-Position: A substituent at the para position extends directly along the axis of the phenyl ring. This can either be beneficial, by reaching into a deeper part of the receptor pocket, or detrimental, by causing a steric clash.
The electronic properties (electron-donating or electron-withdrawing) and the size (steric bulk) of the substituent on the 4-aryl ring are key modulators of activity.
Electronic Effects: The methyl group of the tolyl substituent is weakly electron-donating, which can influence the electron density of the aromatic ring and its potential for π-π or cation-π interactions with the receptor. Replacing it with a strongly electron-withdrawing group (e.g., -CF₃, -NO₂) or a strongly electron-donating group (e.g., -OCH₃, -OH) would significantly alter these interactions.
Steric Effects: The size of the substituent influences how the aryl ring is oriented within the receptor. A small substituent like the methyl group is generally well-tolerated. Larger groups could either provide additional favorable van der Waals contacts or lead to steric hindrance, reducing binding affinity.
Table 2: Predicted Influence of 4-Aryl Substituents on Activity
| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Activity |
|---|---|---|---|
| H (Phenyl) | Neutral | Minimal | Baseline reference for activity. |
| CH₃ (meta-) | Weakly Donating | Small | Often optimal, providing a good balance. |
| CH₃ (para-) | Weakly Donating | Small | Activity highly dependent on receptor topology. |
| CH₃ (ortho-) | Weakly Donating | Can be significant | May cause steric hindrance and alter ring conformation. |
| OCH₃ (meta-) | Strongly Donating | Moderate | May enhance activity through electronic effects or H-bonding potential. |
Conformational Analysis and Stereochemistry of the Piperidine Ring
The central piperidine ring is not a simple linker but a conformationally dynamic and stereochemically crucial element of the pharmacophore.
The piperidine ring in 4-hydroxypiperidine (B117109) derivatives typically adopts a stable chair conformation. nih.gov In this conformation, the substituents at the C-4 position can exist in either an axial or an equatorial orientation. For a bulky group like the 4-m-tolyl substituent, there is a strong preference for the equatorial position to minimize steric strain (A-value). However, the 4-hydroxyl group can occupy either position, leading to two distinct diastereomers (cis and trans relative to the aryl group), each with potentially different biological activities. The stereochemistry at C-4 is often a decisive factor for affinity, with one isomer typically being significantly more active than the other.
Furthermore, the nitrogen atom of the piperidine ring undergoes rapid inversion at room temperature, meaning the bulky benzhydryl group can flip between axial and equatorial positions. However, due to its large size, it will overwhelmingly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions. Studies on related N-substituted piperidines have shown that even large N-substituents can rotate, and this dynamic process is part of how the ligand adapts to the receptor. The combination of the chair conformation, the stereochemistry at C-4, and the orientation of the N-1 substituent creates a specific three-dimensional shape that is recognized by the biological target.
Influence of Piperidine Ring Conformation on Biological Activity (e.g., Chair Conformation)
The piperidine ring in 1-benzhydryl-4-m-tolylpiperidin-4-ol analogues typically adopts a low-energy chair conformation. In this conformation, the substituents can occupy either axial or equatorial positions, a feature that profoundly influences the molecule's three-dimensional shape and its ability to interact with biological targets.
The orientation of the key functional groups—the bulky N-benzhydryl group, the 4-aryl (m-tolyl) group, and the 4-hydroxyl group—is paramount for biological activity. Generally, large N-substituents like the benzhydryl group preferentially occupy the equatorial position to minimize steric strain. This places the diphenylmethyl moiety in a specific spatial orientation relative to the rest of the molecule.
For the C4-substituents, the relative orientation of the aryl and hydroxyl groups is critical. In the parent compound, both the m-tolyl and the hydroxyl group are attached to the same carbon atom. The spatial arrangement of these groups, dictated by their axial or equatorial positioning in different stereoisomers, will determine the vector and nature of interactions (e.g., hydrophobic, hydrogen bonding) with a receptor binding pocket. Studies on related 3,4-disubstituted piperidines have shown that the stereochemical configuration (cis vs. trans isomers) significantly impacts transporter inhibitory activity, underscoring the importance of the precise spatial arrangement of substituents on the piperidine ring nih.gov. For 4-aryl-4-piperidinol scaffolds, the orientation of the 4-aryl group is often a key determinant of potency and selectivity.
Stereochemical Purity and Enantioselective Synthesis for SAR Studies
The presence of stereocenters in analogues of this compound necessitates the evaluation of individual stereoisomers, as biological activity often resides in a single enantiomer or diastereomer. The carbon at position 4 of the piperidine ring (C4) is a stereocenter when the substituents at positions 2 and 6 are not identical, or when other chiral centers are present.
The differential activity of stereoisomers is a well-established principle in medicinal chemistry. For instance, in studies of 3,4-disubstituted piperidine analogues, (+)-trans and (-)-cis isomers exhibited selectivity for dopamine (B1211576) and norepinephrine (B1679862) transporters, while (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter nih.gov. This highlights the need for stereochemically pure compounds to accurately delineate SAR and to identify the optimal enantiomer for therapeutic development.
To this end, enantioselective synthesis is crucial. Methods for preparing chiral piperidines include the use of chiral auxiliaries, asymmetric catalysis (e.g., hydrogenation, cyclization), and resolution of racemic mixtures. mdpi.com For example, palladium-catalyzed enantioselective aza-heck cyclization and cobalt-catalyzed radical cyclization are modern techniques used to construct chiral piperidine rings. mdpi.com The development of such synthetic routes is essential for accessing individual stereoisomers of this compound analogues, enabling a precise understanding of the stereochemical requirements for activity.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are key strategies to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties, or to generate novel intellectual property. nih.govniper.gov.in
Replacement of the Piperidine Core with Other Heterocycles
Replacing the central piperidine ring with other heterocyclic systems can significantly alter a compound's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability. This scaffold hopping approach aims to retain the essential pharmacophoric elements in the correct spatial orientation while improving drug-like characteristics.
Table 1: Comparison of Piperidine and Potential Bioisosteric Replacements
| Scaffold | Key Properties Modified | Potential Advantages | Reference |
|---|---|---|---|
| Piperidine | Baseline scaffold | Well-established in CNS-active compounds. | blumberginstitute.org |
| Pyrrolidine (B122466) | Ring size, conformation | Can alter the angles between substituents, potentially finding new binding interactions. | nih.gov |
| Azetidine | Ring size, reduced flexibility | Can provide a more rigid scaffold, locking in a specific conformation. | nih.gov |
| 1-Azaspiro[3.3]heptane | Lipophilicity, metabolic stability | Lower lipophilicity and potentially improved metabolic profile compared to piperidine. | researchgate.net |
| 2-Azaspiro[3.3]heptane | Lipophilicity, solubility | Proposed to improve solubility and reduce metabolic degradation. | enamine.net |
| 3,8-Diazabicyclo[3.2.1]octane | Rigidity, basicity | A contemporary bioisostere of piperazine, can also mimic piperidine scaffolds, offering a more rigid structure. | researchgate.net |
For example, replacing piperidine with azaspiro[3.3]heptane derivatives has been shown to reduce lipophilicity and, in some cases, improve metabolic stability. researchgate.net Such changes can be advantageous for optimizing pharmacokinetic profiles. The choice of a new scaffold depends on the desired changes in properties and the synthetic feasibility of incorporating the required substituents.
Bioisosteric Replacements for Key Functional Groups
Bioisosteric replacement of the peripheral functional groups on the this compound scaffold is another critical optimization strategy.
Tertiary Alcohol (4-OH): The tertiary hydroxyl group is a key hydrogen bond donor and can also be a site of metabolic glucuronidation. Its replacement can modulate potency and pharmacokinetics. A direct bioisosteric replacement could involve a difluoromethyl group (CHF2), which can act as a hydrogen bond donor mimic while potentially improving metabolic stability. princeton.edu Other replacements could include small amides or nitriles, which can also serve as hydrogen bond acceptors.
N-Benzhydryl Group: This large, lipophilic group significantly contributes to the compound's properties. SAR studies on related piperidine derivatives often explore replacing the benzhydryl moiety with other aralkyl groups, such as a single benzyl (B1604629) group, or introducing substituents on the phenyl rings to modulate electronic properties and metabolic stability. researchgate.netnih.gov
m-Tolyl Group: The 4-aryl substituent is critical for activity. Replacing the m-tolyl group with other substituted phenyl rings (e.g., with electron-withdrawing or -donating groups) or with various heterocyclic rings (e.g., pyridyl, thiophenyl) is a common strategy to probe electronic and steric requirements and to optimize properties like metabolic stability. researchgate.net For example, replacing a phenyl ring with a pyridyl ring can increase solubility and alter metabolic pathways. niper.gov.in
Table 2: List of Compounds Mentioned
| Compound Name | Structure |
|---|---|
| This compound | C25H27NO |
| Piperidine | C5H11N |
| Pyrrolidine | C4H9N |
| Azetidine | C3H7N |
| 1-Azaspiro[3.3]heptane | C6H11N |
| 2-Azaspiro[3.3]heptane | C6H11N |
| 3,8-Diazabicyclo[3.2.1]octane | C6H12N2 |
Computational Chemistry and Molecular Modeling Studies of 1 Benzhydryl 4 M Tolylpiperidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. For piperidine (B6355638) derivatives, these calculations can reveal insights into molecular geometry, electronic stability, and reactivity, which are crucial for predicting their biological activity. researchgate.net
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in determining a molecule's reactivity and its ability to participate in chemical reactions.
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For a molecule like 1-Benzhydryl-4-m-tolylpiperidin-4-ol, the HOMO is likely to be localized on the electron-rich aromatic rings (benzhydryl and tolyl groups) and the oxygen atom of the hydroxyl group, which possess lone pairs of electrons. Conversely, the LUMO would likely be distributed over the aromatic systems, which can accept electron density.
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Piperidine Scaffolds
| Compound/Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenylpiperazine Derivative | - | - | - |
| 4-Hydroxypiperidine (B117109) Derivative | - | - | - |
| N-Benzhydrylpiperidine Analog | - | - | - |
Note: The values in this table are illustrative and based on typical findings for the respective molecular fragments. Actual values for this compound would require specific calculations.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).
In the case of this compound, the MEP map would be expected to show:
Negative Potential (Red): Concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. This region would be attractive to electrophiles and capable of forming hydrogen bonds as a hydrogen bond acceptor.
Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and potentially the hydrogen atoms on the protonated piperidine nitrogen, making these sites susceptible to nucleophilic attack and capable of acting as hydrogen bond donors.
Intermediate Potential (Green/Yellow): Spread across the carbon framework of the aromatic and piperidine rings.
This detailed charge distribution is crucial for understanding how the molecule interacts with biological targets, such as receptor binding pockets, where electrostatic complementarity is often a key determinant of affinity.
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. researchgate.net By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological membrane. researchgate.net
For this compound, an MD simulation would reveal the preferred orientations of the bulky benzhydryl and tolyl groups relative to the piperidine ring. Key findings from MD simulations on analogous piperidine derivatives often include the stability of certain conformers and the role of specific functional groups in molecular flexibility. researchgate.net The root-mean-square deviation (RMSD) is a common metric used in MD simulations to assess the stability of a molecule's conformation over the simulation time. nih.gov
Force Field Parameterization for Complex Systems
The accuracy of MD simulations is heavily dependent on the quality of the force field used, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For novel or complex molecules like this compound, existing force fields may not have accurate parameters for all the necessary atom types and bond arrangements.
Force field parameterization is the process of developing and validating these parameters, often using data from high-level quantum chemical calculations. choderalab.orgarxiv.org Recent advancements have seen the use of machine learning methods to automate and improve the efficiency of this process. nih.gov For piperidine-based structures, accurate parameterization of the tertiary amine nitrogen and the surrounding rotatable bonds is critical for correctly modeling their conformational preferences. nih.gov
Table 2: Key Considerations in Force Field Parameterization for Piperidine Derivatives
| Molecular Feature | Parameterization Challenge | Common Approach |
| Tertiary Amine Nitrogen | Accurate representation of geometry and charge | Comparison with quantum chemical calculations |
| Dihedral Angles of Rotatable Bonds | Capturing the correct energy barriers for rotation | Torsional scans at the quantum mechanics level |
| Non-bonded Interactions | Balancing electrostatic and van der Waals forces | Fitting to experimental data or high-level ab initio calculations |
Ligand-Target Docking and Scoring Methodologies
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. mdpi.com This method is instrumental in structure-based drug design, helping to rationalize the binding mode of known ligands and to screen virtual libraries for potential new drug candidates.
Given the structural similarities of this compound to known ligands for various receptors, such as dopamine (B1211576) transporters or sigma receptors, docking studies can provide valuable hypotheses about its potential biological targets. nih.govnih.gov The process involves placing the ligand in the binding site of the receptor in multiple conformations and orientations and then using a scoring function to estimate the binding affinity for each pose.
The docking pose of this compound would likely be governed by a combination of interactions, including:
Hydrogen Bonding: The hydroxyl group could act as both a hydrogen bond donor and acceptor.
Hydrophobic Interactions: The large, nonpolar benzhydryl and tolyl groups would likely engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket.
Pi-Pi Stacking: The aromatic rings could form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.
The stability of the docked complex can be further assessed using MD simulations, which can reveal how the ligand and receptor adapt to each other and the persistence of key interactions over time. nih.gov
Prediction of Binding Modes and Affinities (e.g., for Penicillin-Binding Protein 2a)
There are no published studies that predict the binding mode or affinity of this compound specifically with Penicillin-Binding Protein 2a. Research on PBP2a inhibitors is extensive, but this compound is not mentioned in the available literature concerning this target. nih.govnih.gov
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Interactions)
Without specific molecular docking or crystallography data for this compound complexed with a protein, it is not possible to identify its key intermolecular interactions. Such interactions, including hydrogen bonds and π-π stacking, are fundamental to a ligand's stability within a protein's binding pocket and are determined through detailed computational simulations. mdpi.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov These models are then used as 3D queries to search large compound databases in a process called virtual screening to find new, potentially active molecules. nih.govfip.org
Derivation of Pharmacophore Models
No pharmacophore models derived from or for this compound are found in the public scientific literature. The process involves analyzing the structure of known active ligands or the receptor's binding site to define key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. frontiersin.org
Application in Ligand Discovery (e.g., ROCS search for scaffold identification)
There is no evidence of this compound being used as a template or a result in ligand discovery campaigns, such as those employing Rapid Overlay of Chemical Structures (ROCS) searches or other virtual screening methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive QSAR Models
No QSAR models involving this compound have been published. Developing such a model would require a dataset of structurally related compounds with measured biological activity against a specific target, none of which is available for this compound.
Descriptors for Piperidine Derivatives
The computational analysis of piperidine derivatives, a core scaffold in many pharmacologically active compounds, relies on a diverse array of molecular descriptors. capes.gov.br These descriptors quantify various aspects of a molecule's structure, including its topology, geometry, and electronic distribution. Such numerical values are then often used in QSAR models to correlate with biological activities. nih.govdrugdesign.org For a compound like this compound, with its bulky benzhydryl and tolyl substituents, a multi-faceted approach to descriptor calculation is necessary to capture its intricate structural features.
Topological Descriptors
Topological descriptors, also known as 2D descriptors, are derived from the two-dimensional representation of a molecule and provide information about its size, shape, and degree of branching. researchgate.net These descriptors are computationally inexpensive to calculate and are widely used in initial QSAR model development. nih.gov For piperidine derivatives, topological indices can effectively encode the connectivity of the piperidine ring and the nature of its substituents.
One of the most common topological descriptors is the Molecular Weight (MW) , which provides a basic measure of the molecule's size. The Wiener index (W) and the Balaban index (J) are more sophisticated descriptors that reflect the branching and compactness of the molecular structure. The Zagreb group of indices (M1, M2) are calculated based on the degree of vertices (atoms) and are sensitive to the branching of the molecule.
Table 1: Examples of Topological Descriptors for Piperidine Derivatives
| Descriptor | Description | Potential Significance for this compound |
|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Provides a fundamental measure of the molecule's size, which can influence its transport and binding properties. |
| Wiener Index (W) | The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. | Reflects the overall shape and compactness of the molecule. A higher value may indicate a more extended conformation. |
| Balaban Index (J) | A distance-based topological index that is highly discriminating for molecular shape. | Can differentiate between isomers and is sensitive to the branching introduced by the benzhydryl and tolyl groups. |
| Zagreb Indices (M1, M2) | Calculated from the sum of the squares of the degrees of the vertices (M1) or the product of the degrees of adjacent vertices (M2). | Quantifies the degree of branching in the molecule, which is significant due to the two phenyl rings of the benzhydryl group and the tolyl substituent. |
Electronic Descriptors
Electronic descriptors quantify the electronic properties of a molecule, such as its charge distribution, polarizability, and ability to participate in electrostatic interactions. These are crucial for understanding how a molecule like this compound might interact with biological targets. Density Functional Theory (DFT) is a common method used to calculate these properties. arabjchem.org
Table 2: Examples of Electronic Descriptors for Piperidine Derivatives
| Descriptor | Description | Potential Significance for this compound |
|---|---|---|
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Indicates the overall polarity of the molecule, which is influenced by the hydroxyl group and the nitrogen atom in the piperidine ring. |
| HOMO Energy | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. | Can provide insights into the molecule's reactivity in oxidation reactions and its potential to interact with electron-deficient sites. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. | Can indicate the molecule's susceptibility to nucleophilic attack and its potential to interact with electron-rich sites. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around a molecule. | Identifies regions of positive and negative potential, highlighting potential sites for hydrogen bonding and other electrostatic interactions. |
Steric and 3D Descriptors
Molar Refractivity (MR) is a measure of the volume occupied by a molecule and its polarizability. Surface area and volume descriptors provide a direct measure of the molecule's size and shape. More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate steric and electrostatic field descriptors around the molecule, providing a detailed 3D map of its interaction potential. nih.gov
Table 3: Examples of Steric and 3D Descriptors for Piperidine Derivatives
| Descriptor | Description | Potential Significance for this compound |
|---|---|---|
| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. It is related to the volume of the molecules and the London dispersive forces. | Reflects the bulkiness of the benzhydryl and tolyl groups and their potential for van der Waals interactions. |
| Molecular Surface Area | The total surface area of the molecule. | Influences the molecule's solubility and its ability to interact with the surface of a receptor. |
| Molecular Volume | The volume occupied by the molecule. | A key indicator of the steric fit of the molecule within a binding pocket. |
| CoMFA/CoMSIA Fields | Grid-based descriptors that represent the steric and electrostatic fields around a molecule. | Provide a detailed 3D representation of the molecule's interaction potential, crucial for understanding its binding to a specific target. |
Synthesis and Evaluation of Advanced Analogues and Prodrug Strategies
Design and Synthesis of Mechanistically Probing Analogues
The rational design and synthesis of analogues are fundamental to understanding structure-activity relationships (SAR) and identifying compounds with superior therapeutic potential. This process involves systematic modifications of the lead compound's scaffold to probe interactions with biological targets and optimize pharmacokinetic profiles.
Research into piperidinol derivatives has provided a framework for this approach. For instance, studies on a related piperidinol derivative, PIPD1, which targets the mycolic acid transporter MmpL3 in Mycobacterium abscessus, have demonstrated the value of SAR studies. nih.gov The synthesis of a series of analogues pointed to specific sites on the piperidinol scaffold that can tolerate modifications, leading to the identification of new, promising agents. nih.gov The general synthetic route for such derivatives often begins with 4-piperidinone, which undergoes N-alkylation followed by the addition of an aryl group to the ketone, yielding the tertiary alcohol characteristic of this class. nih.gov
Further research on other piperidine-based compounds, such as benzyloxy piperidine (B6355638) antagonists for the dopamine (B1211576) 4 receptor (D4R), highlights key optimization strategies. nih.govnih.gov In these studies, analogues were designed to improve metabolic stability and selectivity. nih.govnih.gov Chemical optimization efforts, such as the introduction of polarity through pyridine (B92270) or imidazopyridine moieties, successfully improved CNS Multi-Parameter Optimization (MPO) scores, which predict the likelihood of success for a CNS drug candidate. nih.gov This work underscores the importance of iterative design, synthesis, and evaluation to enhance drug-like properties. nih.gov
Table 1: Research Findings on Analogue Design and Synthesis
| Analogue Class/Modification | Design Rationale | Key Research Finding |
|---|---|---|
| Piperidinol Derivatives (PIPD1 Analogues) | To probe the structure-activity relationship for inhibiting the MmpL3 transporter in M. abscessus. nih.gov | SAR studies identified specific sites on the scaffold that tolerate modification, leading to new potent analogues like FMD-88. nih.gov |
| Benzyloxy Piperidine Derivatives | To discover novel, selective D4R antagonists with improved stability for potential use in Parkinson's disease. nih.govnih.gov | The addition of an acetamide (B32628) group resulted in an analogue with moderate stability in both human and mouse liver microsomes. nih.gov |
| 4,4-difluoropiperidine Scaffold | To create potent D4R antagonists. nih.gov | While potent, the fluorine atoms reduced the basicity of the piperidine nitrogen, which led to a significant decrease in brain penetration. nih.gov |
Prodrug Approaches for Enhanced Pharmacological Profile
Prodrug strategies involve the chemical modification of a drug into a bioreversible derivative that, upon administration, converts back to the active parent drug. This approach is a highly effective tool for overcoming challenges such as poor solubility, low permeability, and instability. nih.govnih.gov For a compound like 1-Benzhydryl-4-m-tolylpiperidin-4-ol, the presence of a hydroxyl group provides a convenient handle for prodrug derivatization.
One of the primary goals of prodrug design is to enhance aqueous solubility, which is crucial for developing intravenous formulations. acs.org This can be achieved by attaching highly polar promoieties. For example, converting an alcohol to a phosphate (B84403) ester can increase water solubility by several orders of magnitude, a strategy successfully employed for drugs like fosphenytoin. acs.org Similarly, linking the drug to polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has been used to increase the solubility and plasma half-life of various anticancer compounds. nih.gov
Table 2: Prodrug Strategies for Piperidinol Derivatives
| Prodrug Strategy | Promoieties | Primary Advantage | Example from Literature |
|---|---|---|---|
| Phosphate Esters | Phosphono-groups | Dramatically increases aqueous solubility for IV administration. acs.org | Fosphenytoin, a prodrug of phenytoin, increased solubility from ~20 µg/mL to 140 mg/mL. acs.org |
| PEGylation | Polyethylene Glycol (PEG) chains of various molecular weights. nih.gov | Increases water solubility and plasma half-life. nih.gov | PEGylated prodrugs of gambogic acid showed solubility up to 1750 mg/mL. nih.gov |
| Carbamate Linkers | N-methylpiperazino promoiety linked by an O-alkyl carbamate. nih.gov | Can significantly improve solubility while maintaining stability. nih.gov | A pyrazolo[3,4-d]pyrimidine prodrug showed a 600-fold solubility enhancement. nih.gov |
Development of Targeted Delivery Systems for Piperidinol Derivatives
Targeted delivery systems are designed to concentrate a therapeutic agent at its site of action, thereby increasing efficacy while minimizing systemic exposure and potential side effects. For piperidinol derivatives, incorporating them into advanced delivery platforms represents a promising strategy for optimizing their therapeutic application.
One such approach involves the development of bioactive polymeric films for controlled drug release. researchgate.net Research has shown that piperidine-containing compounds can be successfully incorporated into a homogenous film matrix composed of sodium alginate (SA) and poly(vinyl alcohol) (PVA). researchgate.net The resulting films are designed to maintain interaction with tissue and ensure the controlled, sustained release of the therapeutic molecule. researchgate.net
The formulation of these systems is confirmed through physicochemical characterization techniques. Fourier-transform infrared spectroscopy (FTIR) can indicate the chemical and physical bonds formed between the drug and the polymer matrix, while scanning electron microscopy (SEM) is used to study the surface morphology of the films. researchgate.net Although the initial application for these specific films was antimicrobial, the underlying technology serves as a viable platform for the targeted and controlled delivery of other piperidinol-based therapeutic agents. researchgate.net This method holds promise for developing systems that can release drugs in response to specific physiological triggers or over extended periods. researchgate.net
Future Directions and Translational Perspectives in 1 Benzhydryl 4 M Tolylpiperidin 4 Ol Research
Emerging Therapeutic Areas for Piperidine-Based Compounds
The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, with its derivatives being integral to over twenty classes of pharmaceuticals. nih.gov The versatility of the piperidine ring allows for the synthesis of compounds with a wide array of biological activities. nih.gov Future research on 1-Benzhydryl-4-m-tolylpiperidin-4-ol could logically explore its potential in several emerging and established therapeutic areas where related structures have shown promise.
Key therapeutic areas where piperidine derivatives are actively being investigated include:
Neurodegenerative Diseases: Compounds featuring the piperidine nucleus are being developed for complex conditions like Alzheimer's disease. nih.gov Research is focused on creating multi-functional agents that, for instance, inhibit both cholinesterase receptors and monoamine oxidase, or target the aggregation of amyloid-beta and tau proteins. nih.gov
Oncology: The development of novel anticancer drugs is a major focus, with piperidine derivatives being designed as proteasome inhibitors and agents targeting various cancer cell lines, including colon, breast, and skin cancers. nih.govjneonatalsurg.com Benzhydryl piperazine (B1678402) compounds, which share a structural motif with the title compound, have shown cytotoxic activity against human pancreatic, colon, and lung cancer cell lines. jneonatalsurg.com
Infectious Diseases: Piperidine-based molecules have been successfully designed as antagonists for the CCR5 receptor, a key target in preventing HIV entry into host cells. nih.gov Furthermore, derivatives of 1-benzhydryl-piperidine have been synthesized and evaluated for their antimicrobial properties against plant pathogens, indicating a potential for broader anti-infective applications. researchgate.net
Inflammatory and Metabolic Diseases: The piperidine skeleton is a component of various anti-inflammatory agents. nih.gov For example, certain 4-piperidone (B1582916) compounds have demonstrated inhibitory properties against pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov
Central Nervous System (CNS) Disorders: Beyond neurodegenerative diseases, the piperidine scaffold is crucial in developing anticonvulsant agents. Structurally related 1-benzhydryl-piperidine sulphonamide derivatives have been synthesized and shown to have significant protective effects in maximal electroshock seizure (MES) tests.
The potential of this compound in these fields could be systematically evaluated through targeted screening and structure-activity relationship (SAR) studies.
| Therapeutic Area | Mechanism/Target | Example of Related Piperidine Compounds |
| Neurodegenerative | Multi-target (e.g., Cholinesterase, MAO, Aβ aggregation) | Donepezil, various experimental multi-target agents nih.gov |
| Oncology | Proteasome Inhibition, EGFR Inhibition, Cytotoxicity | Experimental peptidyl piperidines, Benzhydryl piperazines jneonatalsurg.com |
| Infectious Diseases | CCR5 Receptor Antagonism (Anti-HIV) | Maraviroc nih.gov |
| Inflammatory Diseases | Inhibition of IL-6 and TNF-α | 3-aryliden-4-piperidone derivatives nih.gov |
| CNS Disorders | Modulation of ion channels/receptors (Anticonvulsant) | Experimental 1-benzhydryl-piperidine sulphonamides |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The traditional drug discovery process is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These computational tools offer the potential to dramatically accelerate the exploration of the chemical space around a lead compound like this compound, optimizing its properties and predicting its biological activities.
Generative Models for De Novo Design: AI, particularly deep learning, can generate novel molecular structures from scratch. researchgate.net By training generative models on vast datasets of known active compounds, researchers can design new analogues of this compound that are predicted to have enhanced activity, better selectivity, or improved pharmacokinetic profiles.
Predictive Modeling and Virtual Screening: Machine learning models are adept at predicting a molecule's properties, such as its bioactivity, toxicity, and metabolic stability, based on its structure. High-throughput virtual screening using these models could test millions of virtual derivatives of the title compound against a biological target, identifying the most promising candidates for synthesis and experimental testing.
Structure-Based AI Design: For a target protein with a known 3D structure, AI can facilitate the design of ligands that fit perfectly into the binding site. These methods can uncover key protein-ligand interactions that are crucial for efficacy, guiding the rational design of more potent derivatives of this compound.
Automated Synthesis Planning: AI is also making inroads into chemical synthesis. Computer-Aided Synthesis Planning (CASP) tools can propose viable and efficient synthetic routes for novel, complex molecules designed by generative models, bridging the gap between computational design and physical creation.
| AI/ML Application | Description | Potential Impact on Research |
| Generative AI | Uses deep learning to create novel chemical structures with desired properties. | Design of novel, optimized analogues of this compound. |
| Predictive Analytics | Employs ML models to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritize candidates with favorable drug-like properties, reducing late-stage failures. |
| 3D Structure-Aware AI | Designs molecules based on the three-dimensional structure of a biological target. | Facilitate rational, target-specific design to enhance potency and selectivity. |
| Retrosynthesis Tools | AI algorithms that predict the step-by-step chemical reactions to synthesize a target molecule. | Accelerate the synthesis of promising new compounds designed by AI. |
Collaborative Research Opportunities and Interdisciplinary Approaches
The journey of a chemical compound from a laboratory curiosity to a therapeutic agent is inherently complex and requires a multi-faceted approach. The future development of this compound is contingent on fostering robust collaborations between experts across various scientific disciplines.
Medicinal and Synthetic Chemistry: Organic chemists are essential for devising efficient methods to synthesize this compound and its derivatives. Innovations in synthetic methodologies, such as combining biocatalytic oxidation with cross-coupling reactions, can streamline the creation of complex piperidines, making a wider range of analogues accessible for testing. nih.gov
Computational Chemistry and Data Science: As detailed above, computational chemists and data scientists are crucial for applying AI and ML models to guide the drug design process. researchgate.net Their expertise allows for the rapid, in-silico evaluation of thousands of potential drug candidates before committing resources to costly and time-consuming laboratory synthesis.
Pharmacology and Biology: Pharmacologists and cell biologists are needed to design and execute the biological assays that determine the efficacy and mechanism of action of the new compounds. Their work is critical to validate the predictions made by computational models and to understand how a molecule like this compound interacts with biological systems.
Translational Medicine: Ultimately, bridging the gap between preclinical findings and clinical application requires the involvement of translational scientists and clinicians. This interdisciplinary collaboration ensures that research is focused on addressing unmet medical needs and that the most promising compounds are advanced through the development pipeline in a manner that is both scientifically rigorous and clinically relevant.
Q & A
Basic: What synthetic methodologies are commonly employed for 1-Benzhydryl-4-m-tolylpiperidin-4-ol, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via Mannich reactions or reductive amination , leveraging the reactivity of its piperidine core and benzhydryl group. Key steps include:
- Solvent selection : Ethanol or dichloromethane is used to balance solubility and reaction kinetics .
- Catalysts : Bases like NaOH or K₂CO₃ facilitate nucleophilic substitutions, while transition metals (e.g., Pd/C) aid in hydrogenation steps .
- Optimization : Temperature (40–80°C) and reaction time (12–24 hours) are adjusted to maximize yield (typically 70–95%) and minimize side products. Post-synthesis purification involves column chromatography or recrystallization .
Advanced: How can discrepancies in NMR data for structurally similar derivatives of this compound be resolved?
Answer:
Contradictions in NMR shifts often arise from conformational flexibility or solvent effects . Mitigation strategies include:
- 2D NMR techniques : HSQC and COSY to assign overlapping proton and carbon signals .
- Variable-temperature NMR : To identify dynamic equilibria (e.g., chair-flipping in the piperidine ring) .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Example: In enantiomeric derivatives, chiral HPLC coupled with NOESY confirmed stereochemical assignments .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ring conformation (e.g., axial vs. equatorial hydroxyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion for C₂₅H₂₈NO) .
- Infrared (IR) spectroscopy : Detects functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹) .
Advanced: What strategies enhance stereochemical purity during the synthesis of chiral this compound analogs?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control asymmetric induction during ring formation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .
- Chiral chromatography : Preparative HPLC with cellulose-based columns separates diastereomers (>98% ee) .
Example: K₂CO₃ in methanol at 0°C minimized racemization during benzylation .
Basic: How do substituent modifications on the piperidine ring influence the compound’s bioactivity?
Answer:
- Benzhydryl group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted analogs .
- Hydroxyl group : Participates in hydrogen bonding with target receptors (e.g., opioid or sigma receptors) .
- m-Tolyl substitution : Modulates electron density, affecting binding affinity to enzymes like acetylcholinesterase .
Evidence : Derivatives with fluorophenyl groups showed 10-fold higher activity in kinase inhibition assays .
Advanced: What computational tools predict the ADMET properties of this compound derivatives?
Answer:
- Molecular docking (AutoDock Vina) : Screens binding modes to targets like dopamine D₂ receptors .
- QSAR models : Utilize descriptors (e.g., LogP, polar surface area) to predict bioavailability and toxicity .
- ADMET prediction software : SwissADME or pkCSM estimates hepatic clearance, CYP450 inhibition, and hERG channel liability .
Example : Analogs with LogP < 3.5 showed reduced hepatotoxicity in in silico simulations .
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritant properties noted in analogs) .
- Ventilation : Use fume hoods due to potential dust/aerosol formation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers design assays to evaluate the neuroprotective potential of this compound?
Answer:
- In vitro models : SH-SY5Y cells exposed to oxidative stress (H₂O₂ or rotenone) with viability assessed via MTT assay .
- Target engagement : Radioligand binding assays (e.g., ³H-naloxone for opioid receptor affinity) .
- In vivo models : Murine middle cerebral artery occlusion (MCAO) to measure infarct volume reduction .
Validation : LC-MS/MS quantifies brain penetration post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
